molecular formula C9H19ClN2O2 B2830409 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride CAS No. 2377030-82-3

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride

Cat. No.: B2830409
CAS No.: 2377030-82-3
M. Wt: 222.71
InChI Key: RKCRZJMGQLJWKR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride typically involves the reaction of propylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-4-10-5-3-6-11-7-8-13-9(11)12;/h10H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRZJMGQLJWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCN1CCOC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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